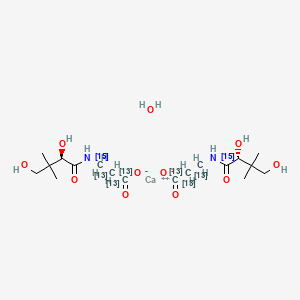
Vitamin B5-13C3,15N hemicalcium hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin B5-13C3,15N hemicalcium hemihydrate is a stable isotope-labeled compound of Vitamin B5 (pantothenic acid). This compound is labeled with carbon-13 (13C) and nitrogen-15 (15N), making it useful in various scientific research applications, particularly in metabolic studies and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin B5-13C3,15N hemicalcium hemihydrate involves the incorporation of stable isotopes into the molecular structure of Vitamin B5. The process typically includes:
Isotope Labeling: Incorporation of 13C and 15N isotopes into the precursor molecules.
Chemical Synthesis: Combining the labeled precursors through a series of chemical reactions to form the final compound.
Purification: Using techniques such as chromatography to purify the final product
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical synthesis using isotope-labeled precursors.
Quality Control: Rigorous testing to ensure the purity and consistency of the product.
Packaging: Proper packaging to maintain the stability of the compound during storage and transportation
化学反应分析
Types of Reactions
Vitamin B5-13C3,15N hemicalcium hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
科学研究应用
Vitamin B5-13C3,15N hemicalcium hemihydrate has a wide range of scientific research applications, including:
Metabolic Studies: Used as a tracer to study metabolic pathways and flux analysis.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Biological Research: Used in studies involving enzyme kinetics and protein interactions.
Medical Research: Investigates the role of Vitamin B5 in various physiological processes and diseases.
Industrial Applications: Used in the development of new pharmaceuticals and nutritional supplements
作用机制
The mechanism of action of Vitamin B5-13C3,15N hemicalcium hemihydrate involves its role as a coenzyme in various biochemical reactions. It is essential for the synthesis of coenzyme A, which is involved in:
Fatty Acid Metabolism: Facilitates the breakdown and synthesis of fatty acids.
Carbohydrate Metabolism: Plays a role in the conversion of carbohydrates into energy.
Protein Metabolism: Involved in the synthesis and degradation of proteins
相似化合物的比较
Similar Compounds
Vitamin B5 (Pantothenic Acid): The non-labeled version of the compound.
Vitamin B5-13C hemicalcium hemihydrate: Labeled with carbon-13 only.
Vitamin B5-15N hemicalcium hemihydrate: Labeled with nitrogen-15 only
Uniqueness
Vitamin B5-13C3,15N hemicalcium hemihydrate is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in metabolic studies and pharmacokinetics compared to single-labeled compounds .
属性
分子式 |
C18H34CaN2O11 |
|---|---|
分子量 |
502.49 g/mol |
IUPAC 名称 |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/t2*7-;;/m00../s1/i2*3+1,4+1,6+1,10+1;; |
InChI 键 |
KUKRZUPDYACRAM-JNSRWXOBSA-L |
手性 SMILES |
CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.O.[Ca+2] |
规范 SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















